N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4S/c21-20(22,23)30-15-4-1-12(2-5-15)25-19-26-14(11-31-19)10-18(27)24-13-3-6-16-17(9-13)29-8-7-28-16/h1-6,9,11H,7-8,10H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVDJIYJVXCHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydrobenzo[dioxin] moiety and a thiazole ring. Its molecular formula is , with a molecular weight of 386.44 g/mol. The presence of trifluoromethoxy and thiazole groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases. For instance, studies on related compounds have shown that they can inhibit c-Jun N-terminal kinase (JNK), which is implicated in various cellular processes including inflammation and apoptosis .
In Vitro Assays
The compound has been evaluated for its inhibitory effects on several biological pathways. Below is a summary of findings from relevant studies:
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | JNK | 6.23 | Moderate inhibition |
| Related Compound A | JNK | 0.4 | High inhibition |
| Related Compound B | JNK | 1.1 | Moderate inhibition |
These results indicate that while the compound exhibits moderate activity against JNK, other derivatives show significantly higher potency.
In Vivo Studies
In vivo studies using mouse models have demonstrated that compounds with similar structures can reduce insulin insensitivity by modulating the JNK pathway . The implications for metabolic diseases such as type 2 diabetes are particularly noteworthy.
Case Studies
- Case Study on Insulin Sensitivity : A study highlighted the effectiveness of thiadiazole derivatives in improving insulin sensitivity in diabetic mouse models. The compound's structural analogs were shown to significantly lower blood glucose levels through JNK inhibition .
- Antimicrobial Activity : Another research effort investigated the antibacterial properties of related compounds derived from the same dihydrobenzo[dioxin] scaffold. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole and benzo[dioxin] have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that compounds with trifluoromethoxy substitutions enhance biological activity by improving binding affinity to target receptors involved in cancer proliferation pathways .
Antimicrobial Properties
Compounds featuring thiazole rings are known for their antimicrobial activities against a range of pathogens. The incorporation of the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) moiety could potentially enhance these properties. Preliminary studies suggest that similar compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
-
Anticancer Screening
- A study evaluating the anticancer effects of thiazole derivatives reported that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF7). The presence of electron-withdrawing groups like trifluoromethoxy significantly improved the inhibitory effects on cell growth .
-
Antimicrobial Testing
- In vitro assessments have shown that thiazole-containing compounds exhibit promising antimicrobial activity. For example, derivatives with similar structural characteristics were tested against various bacterial strains, revealing notable inhibition zones and minimum inhibitory concentrations (MICs) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide, and how can yield optimization be achieved?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, including coupling of the thiazole-4-ylacetamide core with the dihydrobenzo[dioxin] and trifluoromethoxyphenylamine moieties. Key intermediates like 2-chloro-N-phenylacetamide (used in analogous syntheses) can be prepared via nucleophilic substitution or condensation reactions . Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity) and purification techniques such as column chromatography or recrystallization. Monitoring via TLC/HPLC ensures intermediate stability and purity.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of the trifluoromethoxy group, thiazole ring, and dihydrobenzo[dioxin] moiety . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). X-ray crystallography, if feasible, provides absolute stereochemical confirmation .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Solubility profiling in polar (DMSO, water) and non-polar solvents (ethanol, acetonitrile) should precede biological assays. Stability studies under varying pH (1–10), temperature (4–37°C), and light exposure are critical. Use HPLC to track degradation products over time. For hygroscopic or light-sensitive samples, storage at 2–8°C in amber vials is recommended .
Advanced Research Questions
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in target binding?
- Methodological Answer : Design analogs with systematic substitutions (e.g., replacing trifluoromethoxy with methoxy or halogens) to evaluate electronic and steric effects on activity. Use molecular docking against target proteins (e.g., kinases, receptors) to predict binding modes. Pair computational models with in vitro assays (e.g., enzyme inhibition, cell viability) to validate SAR. Cross-reference with analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide to identify conserved pharmacophores .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Validate assay specificity using positive/negative controls (e.g., known inhibitors, siRNA knockdown). Cross-check results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Statistical tools like ANOVA or Bayesian analysis help distinguish experimental noise from true variability .
Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) and toxicity profiles of this compound?
- Methodological Answer : Rodent models (rats/mice) are standard for PK studies (oral bioavailability, half-life, tissue distribution). LC-MS/MS quantifies plasma/tissue concentrations. For toxicity, conduct acute (14-day) and subchronic (90-day) studies, monitoring biomarkers (ALT, AST, creatinine). Compare metabolite profiles using hepatic microsomes to predict human clearance. Consider zebrafish embryos for rapid toxicity screening .
Q. How can computational modeling guide the optimization of metabolic stability for this compound?
- Methodological Answer : Use in silico tools (e.g., CYP450 inhibition/induction models) to predict metabolic hotspots (e.g., oxidation of the dihydrobenzo[dioxin] ring). Introduce blocking groups (e.g., methyl, fluorine) at vulnerable sites. Validate predictions with liver microsome assays and metabolite ID via UPLC-QTOF. Prioritize analogs with logP <5 and polar surface area >60 Ų to enhance solubility and reduce off-target effects .
Methodological Considerations
- Experimental Design : Align with frameworks like DOE (Design of Experiments) to systematically vary reaction parameters (e.g., catalyst loading, stoichiometry) .
- Data Validation : Use PubChem/ChemSpider for cross-referencing spectral data and physicochemical properties .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
